molecular formula C10H11N B13534794 3-Methylphenethylisocyanide

3-Methylphenethylisocyanide

Cat. No.: B13534794
M. Wt: 145.20 g/mol
InChI Key: SIWHAIKAGCWXHF-UHFFFAOYSA-N
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Description

3-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a phenethyl group substituted with a methyl group at the third position. This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenethylisocyanide typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One common method employs the use of formic acid and a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out at low temperatures, often around 0°C, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenethylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a catalyst.

Major Products

    Oxidation: Isocyanates

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methylphenethylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylphenethylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanide
  • Benzyl isocyanide
  • Methyl isocyanide
  • Acetonitrile

Uniqueness

3-Methylphenethylisocyanide is unique due to the presence of the methyl-substituted phenethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions that other isocyanides may not, making it valuable for targeted synthesis and applications .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-isocyanoethyl)-3-methylbenzene

InChI

InChI=1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3

InChI Key

SIWHAIKAGCWXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC[N+]#[C-]

Origin of Product

United States

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